molecular formula C9H21N3 B1273179 1-(3-Dimethylaminopropyl)piperazine CAS No. 877-96-3

1-(3-Dimethylaminopropyl)piperazine

Cat. No.: B1273179
CAS No.: 877-96-3
M. Wt: 171.28 g/mol
InChI Key: YJRGRZJKGMBHIB-UHFFFAOYSA-N
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Description

It is a colorless liquid with a molecular weight of 171.29 g/mol . This compound is widely used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Dimethylaminopropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to enhance efficiency and yield. The use of microwave reactors and heterogeneous catalysis has been explored to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Dimethylaminopropyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Dimethylaminopropyl)piperazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Dimethylaminopropyl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. For instance, it may bind to GABA receptors, influencing neurotransmission and leading to physiological effects such as muscle relaxation .

Comparison with Similar Compounds

1-(3-Dimethylaminopropyl)piperazine can be compared with other similar compounds, such as:

  • N,N-Dimethyl-1-piperazinepropanamine
  • N,N-Dimethyl-3-piperazinopropylamine
  • 1-(1-Methylpiperidin-4-yl)piperazine

Uniqueness: The unique aspect of this compound lies in its versatile reactivity and its ability to serve as a precursor for a wide range of derivatives. This makes it particularly valuable in pharmaceutical and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-3-piperazin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11(2)6-3-7-12-8-4-10-5-9-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRGRZJKGMBHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371223
Record name 1-(3-dimethylaminopropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-96-3
Record name N,N-Dimethyl-1-piperazinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-dimethylaminopropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(Dimethylamino)propyl]piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 4-benzyloxycarbonyl-3-dimethylaminopropylpiperazine (2.21 g, 7.2 mmol), 5% Pd/C (0.36 g) in methanol (20 ml) was stirred under hydrogen atmosphere at room temperature for 38 h. After removal of catalyst by Celite filtration, the filtrate was concentrated to afford 1.20 g (97.6%) of orange color viscous oil.
Name
4-benzyloxycarbonyl-3-dimethylaminopropylpiperazine
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.36 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 100 g (1.2 mole) of piperazine, 72 g (0.455 mole) of 3-chloro-N,N-dimethylpropanamine, hydrochloride and 110 g (1.3 mole) of sodium bicarbonate in 500 ml of ethanol was heated under reflux for 7 hr, allowed to cool, filtered and concentrated to dryness under vacuum. The concentrate was slurried in dichloromethane and filtered. The filterate was concentrated and then distilled under water pump pressure (~5 mm) to afford 34 g (44%) of the desired product, bp 100°-102°/5 mm.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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